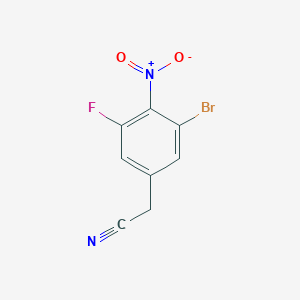
(5-Methylisoxazole-3-carbonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methylisoxazole-3-carbonyl)glycine is a compound that belongs to the isoxazole family, which is known for its five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of β-diketohydrazone derivatives in the presence of hydroxylamine hydrochloride under refluxing methanolic conditions . Another approach includes the use of nitrile oxides and terminal acetylenes in a copper(I)-catalyzed cycloaddition reaction .
Industrial Production Methods
Industrial production methods for (5-Methylisoxazole-3-carbonyl)glycine are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and employing cost-effective and environmentally friendly reagents, are likely to be applied.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methylisoxazole-3-carbonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The isoxazole ring can participate in substitution reactions, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite or isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like N-hydroxyl-4-toluenesulfonamide and α,β-unsaturated carbonyl compounds are often employed.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and nitrile oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(5-Methylisoxazole-3-carbonyl)glycine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Methylisoxazole-3-carbonyl)glycine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(5-Methylisoxazole-3-carbonyl)glycine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it offers a unique combination of reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C7H8N2O4/c1-4-2-5(9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11) |
Clé InChI |
JVBZJYOFTKVVSO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.2.0]nonan-4-one](/img/structure/B12969231.png)
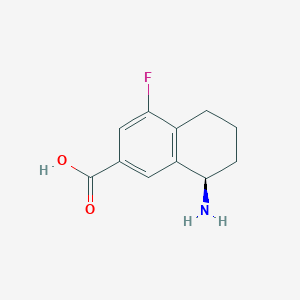
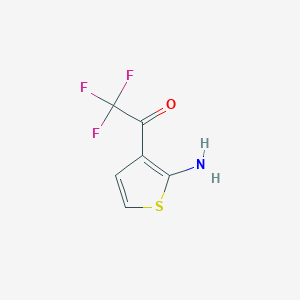
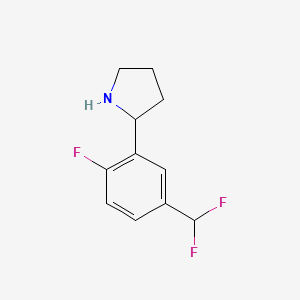
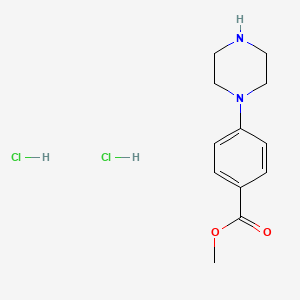
![5-(Difluoromethyl)benzo[b]thiophene](/img/structure/B12969255.png)

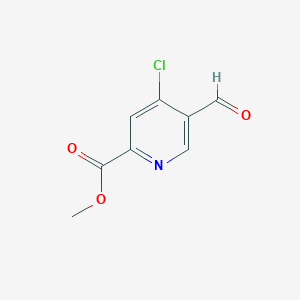
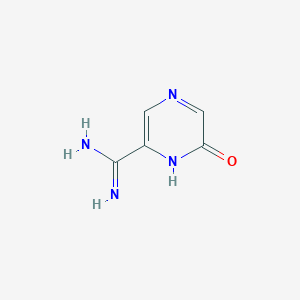
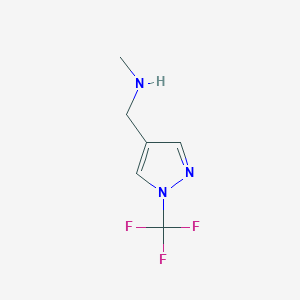
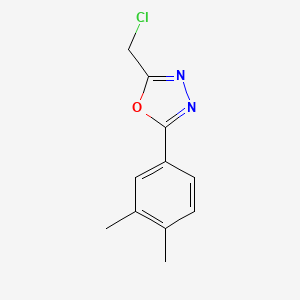
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)

